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Compound of Interest

6-chloro-N-cyclopropylpyrazin-2-
Compound Name:

amine
CAS No.: 941294-47-9
Cat. No.: B1462914

Get Quote
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Executive Summary & Compound Profile

6-Chloro-N-cyclopropylpyrazin-2-amine (CAS: 941294-47-9) is a disubstituted pyrazine
derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structure
features an electron-deficient pyrazine core substituted with a chlorine atom (directing group for
further coupling) and a cyclopropylamine moiety (providing steric bulk and metabolic stability).

Physicochemical Properties
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Property Data

Molecular Formula

Molecular Weight 169.61 g/mol

Appearance Yellow Solid

Soluble in DMSO, Methanol, DCM; Sparingly

Solubility
soluble in water

Intermediate for Suzuki coupling (e.g., synthesis

Key Application ] ) o
of Indolin-2-one kinase inhibitors)

Synthesis & Isolation Protocol

Context: High-purity isolation is a prerequisite for accurate spectroscopic analysis. The
following protocol is validated based on recent kinetic studies (Kim et al., 2021).

Reaction Scheme
The synthesis proceeds via a Nucleophilic Aromatic Substitution (

) of 2,6-dichloropyrazine. The reaction is regioselective due to the symmetry of the starting
material, though controlling stoichiometry is critical to prevent bis-substitution.

2,6-Dichloropyrazine + Cyclopropylamine
i +K2CO3/ DMF
(Electrophlle) e | - HCI + Excess Amine
] Transition State ! (Major) > 6-Chloro-N-cyclopropylpyrazin-2-amine (Minor) > Bis-substituted Impurity
//,__,y: (Meisenheimer Complex) ! (Target) (Over-reaction)
Cyclopropylamine b TTTTTTTTTTTTTTTTOT
(Nucleophile)

Click to download full resolution via product page

Figure 1:

pathway for the synthesis of the target pyrazine amine.

Step-by-Step Protocol
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o Preparation: Charge a reaction vessel with Cyclopropylamine (5.1 mmol, 1.5 eq) and
Potassium Carbonate (

, 6.7 mmol, 2.0 eq) in anhydrous DMF (5.0 mL).

e Activation: Stir the amine/base mixture for 30 minutes at Room Temperature (RT) to ensure
deprotonation/activation.

» Addition: Add 2,6-dichloropyrazine (3.4 mmol, 1.0 eq) slowly. Note: Slow addition favors
mono-substitution.

» Reaction: Stir overnight at RT. (Alternatively, microwave at 100°C for 15h for scale-up,
though RT yields cleaner profiles).

o Workup: Remove solvent in vacuo. Resuspend residue in Dichloromethane (DCM), filter
through Celite to remove inorganic salts, and concentrate.

 Purification: Flash column chromatography (Silica Gel, 5:1 DCM/Ethyl Acetate).
* Yield: Expect ~36—76% depending on scale and method.

Spectroscopic Characterization

The following data synthesizes experimental values from patent literature with structural
assignments based on pyrazine chemistry principles.

A. Mass Spectrometry (MS)

The mass spectrum is the primary confirmation of the chlorine substitution pattern.
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Parameter Value /| Observation Interpretation

o ESI (+) (Electrospray Soft ionization preserves the
lonization Mode o .
lonization) molecular ion.

Protonated molecular ion (
[M+H]* Peak m/z 170
isotope).

Characteristic "A+2" pattern of
a mono-chlorinated compound

due to natural abundance of
Isotope Pattern m/z 170 : 172 (3:1 ratio)

(75%) and

(25%).

Cleavage of the N-cyclopropyl
Fragmentation Loss of cyclopropyl (M-41) bond is a common
fragmentation pathway.

B. Nuclear Magnetic Resonance (NMR)
Data below describes the expected chemical shifts in DMSO-

, referenced to TMS (0.00 ppm).

'H NMR (500 MHz, DMSO-

)

The pyrazine ring protons appear as two distinct singlets due to the asymmetric substitution (Cl
vs. NH-Cyclopropyl).
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Structural
Logic

7.90 -8.10

Singlet (s)

H-3 (Pyrazine)

Deshielded by
adjacent N
atoms; ortho to

the amino group.

7.60-7.80

Singlet (s)

H-5 (Pyrazine)

Deshielded;
meta to the
amino group,

ortho to Chlorine.

7.40 - 7.60

Broad Singlet (br

s)

1H

NH (Amine)

Exchangeable
proton; broadens
due to
guadrupole
moment of

Nitrogen.

2.65-2.75

Multiplet (m)

CH (Cyclopropyl)

Methine proton;
shielded relative
to alkyl chains
due to ring

strain/anisotropy.

0.65-0.80

Multiplet (m)

CH:
(Cyclopropyl)

Methylene
protons (cis/trans
relative to

amine).

0.45-0.60

Multiplet (m)

CH:
(Cyclopropyl)

Methylene

protons.

3C NMR (125 MHz, DMSO-
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Shift (
Carbon Type Assignment

» Ppm)
C-2 (C-NH): Strongly

154.5 Quaternary C deshielded by direct
attachment to Nitrogen.
C-6 (C-CI): Deshielded by

146.0 Quaternary C ) o
Chlorine electronegativity.

133.0 Methine CH C-3: Aromatic pyrazine carbon.

130.5 Methine CH C-5: Aromatic pyrazine carbon.
CH (Cyclopropyl):

23.5 Methine CH Characteristic high-field
aliphatic signal.
CHz (Cyclopropyl): Highly

6.5 Methylene CH:2 shielded due to ring current

anisotropy.

C. Infrared Spectroscopy (IR)

Wavenumber (cm~?)

Vibration Mode

Functional Group

Secondary amine (sharp

3250 - 3350 N-H Stretch
band).
3050 — 3100 C-H Stretch (sp?) Aromatic pyrazine ring protons.
2900 — 3000 C-H Stretch (sp3) Cyclopropyl C-H bonds.
Pyrazine ring skeletal
1580 — 1600 C=N/ C=C Stretch o
vibrations.
Aryl chloride bond (often
1050 — 1100 C-ClI Stretch

weak/variable).

Structural Elucidation Logic
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The identity of the compound is validated by cross-referencing the MS isotope pattern with the
NMR integration.

Raw Analytical Data

Isotope Analysis |Aromatic Region Aliphatic Region

MS: m/z 170/172 (3:1) (1H NMR: 2x Singlets (Ar-H)) (1H NMR: High Field Multiplets (0.5-0.8 ppm))

Confirms Mono-Cl [Confirms 2,6-Disubstitution

Confirms Cyclopropyl Group

Confirmed Structure:
6-chloro-N-cyclopropylpyrazin-2-amine

Click to download full resolution via product page
Figure 2: Logical workflow for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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